An In-Depth Technical Guide to 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione
An In-Depth Technical Guide to 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione
Abstract
This technical guide provides a comprehensive overview of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, a heterocyclic compound belonging to the hydantoin class of molecules. Hydantoins are a significant scaffold in medicinal chemistry, known for a wide array of biological activities. This document delineates the chemical structure, proposed synthesis methodologies, and detailed protocols for the structural elucidation of the title compound. Furthermore, it explores the potential biological significance and applications of this molecule by drawing parallels with structurally related 3-aminohydantoins. This guide is intended for researchers and professionals in the fields of medicinal chemistry, drug discovery, and organic synthesis, offering both foundational knowledge and practical insights into the study of this compound.
Introduction: The Significance of the 3-Aminohydantoin Scaffold
The imidazolidine-2,4-dione, or hydantoin, core is a privileged scaffold in pharmaceutical sciences, forming the structural basis for a variety of marketed drugs with anticonvulsant, antiarrhythmic, and anticancer properties.[1] The biological activity of hydantoin derivatives is profoundly influenced by the nature of substituents at the N-1, N-3, and C-5 positions of the heterocyclic ring.[1] The introduction of an amino group at the N-3 position, affording a 3-aminohydantoin, has been shown to impart a range of biological effects, including potential as antimalarial agents and modulators of the central nervous system. These activities underscore the importance of exploring the synthesis and properties of novel 3-aminohydantoin derivatives like 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione.
This guide will focus on the specific attributes of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, providing a detailed examination of its chemical architecture and a scientifically grounded approach to its synthesis and characterization.
Chemical Structure and Properties
3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione is a chiral molecule characterized by a central five-membered hydantoin ring. The C-5 position is asymmetrically substituted with both a methyl and a phenyl group, creating a stereocenter. The key feature of this molecule is the presence of an amino group at the N-3 position.
Molecular and Physicochemical Properties
A summary of the key properties of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione is presented in the table below. It is important to note that while the molecular formula and weight are definitive, other physicochemical properties may be predicted or are based on data from closely related analogs due to a lack of extensive experimental data for this specific compound.
| Property | Value | Source |
| CAS Number | 71202-91-0 | [2] |
| Molecular Formula | C₁₀H₁₁N₃O₂ | [3] |
| Molecular Weight | 205.21 g/mol | [3] |
| IUPAC Name | 3-amino-5-methyl-5-phenylimidazolidine-2,4-dione | |
| Appearance | White to off-white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in polar organic solvents such as DMSO and methanol. |
Structural Diagram
The chemical structure of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione is depicted below.
Caption: Chemical structure of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione.
Synthesis and Purification
Step 1: Synthesis of 5-Methyl-5-phenylhydantoin (Precursor)
The Bucherer-Bergs reaction is a robust and widely used method for the synthesis of 5,5-disubstituted hydantoins from a ketone, an alkali metal cyanide, and ammonium carbonate.[4][5] This one-pot, multicomponent reaction is advantageous due to the ready availability of starting materials and often straightforward product isolation.[4]
Caption: Bucherer-Bergs synthesis of the hydantoin precursor.
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stirrer.
-
Reagent Addition: To the flask, add acetophenone, potassium cyanide, and ammonium carbonate in a suitable solvent system, typically an ethanol/water mixture.
-
Causality: The aqueous ethanol serves as a solvent for all reactants and facilitates the in situ formation of ammonia and carbon dioxide from ammonium carbonate, which are essential for the reaction mechanism.[6]
-
-
Reaction Conditions: Heat the reaction mixture to 60-70°C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Self-Validation: The disappearance of the acetophenone spot and the appearance of a new, more polar spot corresponding to the hydantoin product on the TLC plate indicates a successful reaction.
-
-
Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to precipitate the crude product. The precipitate is then collected by filtration, washed with cold water, and dried.
-
Recrystallization: The crude 5-methyl-5-phenylhydantoin can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture, to yield the pure precursor.
-
Self-Validation: A sharp melting point of the recrystallized product, consistent with literature values (199-201 °C), confirms its purity.
-
Step 2: N-Amination to Yield 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione
The introduction of the amino group at the N-3 position can be achieved by reacting the precursor hydantoin with hydrazine hydrate. This method has been successfully employed for the synthesis of other 3-aminohydantoin derivatives.[7][8]
Caption: N-Amination of the hydantoin precursor.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 5-methyl-5-phenylhydantoin in an excess of hydrazine hydrate.
-
Causality: Hydrazine hydrate acts as both the aminating agent and the solvent in this reaction. The excess ensures the reaction goes to completion.
-
-
Reaction Conditions: Heat the mixture to reflux for several hours. Monitor the reaction progress by TLC.
-
Self-Validation: The consumption of the starting hydantoin and the formation of a new product spot on the TLC plate will indicate the progress of the amination.
-
-
Work-up and Purification: After cooling the reaction mixture to room temperature, pour it into cold water to precipitate the crude product. Collect the solid by filtration, wash thoroughly with water to remove excess hydrazine hydrate, and dry.
-
Recrystallization: The crude 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione can be purified by recrystallization from a suitable solvent, such as ethanol.
Structural Elucidation: A Spectroscopic Approach
The definitive confirmation of the chemical structure of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione requires a combination of spectroscopic techniques. While experimental data for this specific molecule is not widely published, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the connectivity of atoms in a molecule.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the phenyl group, the methyl protons, and the protons of the amino group, as well as the N-H proton of the hydantoin ring.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the two carbonyl carbons, the quaternary C-5 carbon, the methyl carbon, and the carbons of the phenyl ring.
Predicted NMR Data:
| Group | ¹H NMR (Predicted δ, ppm) | ¹³C NMR (Predicted δ, ppm) |
| Phenyl-H | 7.20 - 7.50 (m, 5H) | 125.0 - 140.0 |
| Methyl-H (C5-CH₃) | ~1.60 (s, 3H) | ~25.0 |
| Amino-H (N3-NH₂) | Broad singlet | - |
| Hydantoin-H (N1-H) | Broad singlet | - |
| Carbonyl (C2, C4) | - | 155.0 - 175.0 |
| Quaternary Carbon (C5) | - | ~65.0 |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione is expected to show characteristic absorption bands for the N-H and C=O functional groups.
Predicted IR Data:
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (Amine and Amide) | 3400 - 3200 |
| C-H Stretch (Aromatic) | 3100 - 3000 |
| C-H Stretch (Aliphatic) | 3000 - 2850 |
| C=O Stretch (Carbonyl) | 1780 - 1700 |
| C=C Stretch (Aromatic) | 1600 - 1450 |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, high-resolution mass spectrometry (HRMS) should confirm the molecular formula C₁₀H₁₁N₃O₂. The mass spectrum would show the molecular ion peak [M]⁺ or the protonated molecular ion peak [M+H]⁺ depending on the ionization technique used.
Potential Biological Activities and Applications
While specific biological studies on 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione are not extensively reported, the broader class of 3-aminohydantoins has shown promising activity in several therapeutic areas.
-
Anticonvulsant Activity: The hydantoin scaffold is a well-established pharmacophore for anticonvulsant drugs. It is plausible that 3-amino substituted derivatives may also exhibit activity against seizure disorders.
-
Antimicrobial and Antiviral Activity: Various hydantoin derivatives have been reported to possess antimicrobial and antiviral properties.[9] The introduction of the 3-amino group could modulate this activity.
-
Anticancer Activity: Some 3,5-disubstituted hydantoins have demonstrated inhibitory activity against various human tumor cell lines.[1][9]
-
Antimalarial Activity: Recent studies have identified 3-aminohydantoin derivatives with potent antiplasmodial activity, suggesting a potential new class of antimalarial agents.[10]
The diverse biological profile of the 3-aminohydantoin class of compounds makes 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione a molecule of significant interest for further investigation in drug discovery programs.
Safety and Handling
Based on the Material Safety Data Sheet (MSDS) for 3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione, the following safety precautions should be observed:[3]
-
Hazards: The compound is harmful if swallowed, inhaled, or in contact with skin.[3]
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated chemical fume hood. Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[3]
-
Storage: Store in a tightly closed container in a cool, dry place. Keep away from heat, sparks, and open flames.[3]
-
Incompatibilities: Avoid contact with strong oxidizing agents.[3]
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
3-Amino-5-methyl-5-phenylimidazolidine-2,4-dione is a fascinating molecule that combines the well-established hydantoin scaffold with a reactive amino group at the N-3 position. While specific experimental data for this compound is limited, this guide has provided a comprehensive framework for its synthesis, structural characterization, and potential applications based on robust chemical principles and data from closely related analogs. The proposed synthetic routes are based on reliable and scalable reactions, and the outlined spectroscopic analysis provides a clear path for structural verification. The potential for diverse biological activity makes this compound a compelling target for further research in medicinal chemistry and drug development.
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